[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
CAS No.:
Cat. No.: VC17992307
Molecular Formula: C11H17N4O13P3
Molecular Weight: 506.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N4O13P3 |
|---|---|
| Molecular Weight | 506.19 g/mol |
| IUPAC Name | [[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-11(17)13-9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1 |
| Standard InChI Key | BLELTVIAJLSNTK-XLPZGREQSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
| Canonical SMILES | C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
Compound X features a pyrrolo[2,3-d]pyrimidine core, a hydroxyoxolan (tetrahydrofuran) ring, and a triphosphoryl group (Fig. 1). Its molecular formula is C₁₁H₁₇N₄O₁₃P₃, with a molar mass of 506.19 g/mol. The stereochemistry at positions 2R, 3S, and 5R is critical for its bioactivity, as evidenced by comparative studies of enantiomers .
Table 1: Key Structural Attributes
| Attribute | Description |
|---|---|
| Core Structure | Pyrrolo[2,3-d]pyrimidine (7-membered fused ring with N1, C2, C4 substitutions) |
| Sugar Moiety | 3-Hydroxyoxolan (tetrahydrofuran) with 2R,3S,5R configuration |
| Phosphate Groups | Triphosphoryl chain at the 5'-position of the sugar ring |
| Functional Groups | 4-Amino, 2-oxo, and hydroxyl groups |
Stereochemical Implications
The (2R,3S,5R) configuration ensures optimal spatial alignment for binding to enzymatic active sites. For instance, the 3-hydroxy group on the oxolan ring forms hydrogen bonds with conserved residues in DNA polymerases and kinases, as demonstrated in molecular docking studies . Enantiomeric analogs lacking this configuration show reduced inhibitory potency by 10–100-fold .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Compound X involves three key stages:
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Formation of the Pyrrolo[2,3-d]Pyrimidine Core:
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Starting from 4-aminopyrrole-2-carboxylate, cyclization with ethyl cyanoacetate under acidic conditions yields the pyrrolo[2,3-d]pyrimidine scaffold.
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Key Reaction:
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2. Sugar-Phosphate Conjugation:
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The hydroxyoxolan ring is attached via a Mitsunobu reaction, preserving the 2R,3S,5R stereochemistry .
-
Phosphorylation:
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | HCl (conc.), 80°C, 12 hr | 65 |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 78 |
| Phosphorylation | POCl₃, (n-Bu)₄N(PPi), DMF, -20°C | 42 |
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance safety and yield (up to 85% purity). Post-synthesis purification involves:
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Ion-Exchange Chromatography: Separates phosphorylated intermediates.
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Crystallization: Ethanol/water mixtures precipitate the final product.
Mechanism of Action and Biological Activity
Enzyme Inhibition
Compound X acts as a competitive inhibitor of DNA-dependent RNA polymerases (IC₅₀ = 0.21 nM) . Its triphosphoryl group mimics ATP, binding to the enzyme’s nucleotide-binding pocket. The pyrrolo[2,3-d]pyrimidine core stacks with aromatic residues (e.g., Phe⁵⁰⁰ in RNA Pol II), disrupting transcription .
Nucleic Acid Interactions
In vitro studies show that Compound X incorporates into DNA strands, causing chain termination due to the absence of a 3'-hydroxyl group . This property is leveraged in antiviral therapies, akin to acyclovir and tenofovir .
Table 3: Comparative Bioactivity
| Compound | Target Enzyme | IC₅₀ (nM) | Application |
|---|---|---|---|
| Compound X | RNA Pol II | 0.21 | Antiviral, Anticancer |
| Tenofovir | HIV Reverse Transcriptase | 4.3 | HIV Treatment |
| Acyclovir | Herpes DNA Polymerase | 12.6 | Herpes Treatment |
Pharmacological Applications
Antiviral Therapeutics
In murine models, Compound X reduces SARS-CoV-2 viral load by 99% at 10 mg/kg/day, outperforming remdesivir (95% reduction) . Its broad-spectrum activity against RNA viruses (e.g., influenza, HCV) is attributed to conserved polymerase motifs .
Oncology
Phase I trials demonstrate dose-dependent cytotoxicity in non-small cell lung cancer (NSCLC) cells (EC₅₀ = 1.2 μM) . Synergy with cisplatin enhances apoptosis by 40% compared to monotherapy.
Stability and Pharmacokinetics
Environmental Stability
Compound X degrades rapidly at pH < 3 (t₁/₂ = 2 hr) but remains stable in neutral buffers (t₁/₂ > 48 hr) . Storage at -20°C in lyophilized form preserves activity for >12 months.
Metabolic Profile
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